An In-Depth Technical Guide to the Solubility of 2,5-Dichloropyrimidin-4-ol
An In-Depth Technical Guide to the Solubility of 2,5-Dichloropyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,5-Dichloropyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry, presents a unique case for solubility studies due to its structural features and potential for tautomerism. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct, quantitative solubility data for 2,5-Dichloropyrimidin-4-ol is not extensively reported in public literature, this document outlines the core chemical principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and discusses the critical factors that influence this essential physicochemical property.
Introduction: The Chemical Identity of 2,5-Dichloropyrimidin-4-ol
2,5-Dichloropyrimidin-4-ol is a substituted pyrimidine. The pyrimidine scaffold is a cornerstone in drug development, found in numerous antiviral and anticancer agents. The solubility of such compounds is not merely a data point but a foundational parameter that dictates formulation strategies, preclinical screening, and ultimately, the viability of a drug candidate.[1]
A crucial aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their keto form, 2,5-dichloro-4(3H)-pyrimidinone.[2][3] The keto tautomer is often more stable.[2] This equilibrium is highly sensitive to the solvent environment and pH, which means that any solubility measurement reflects the combined solubility of all species present at equilibrium. For the purpose of this guide, "2,5-Dichloropyrimidin-4-ol" will refer to this tautomeric mixture. One vendor notes its potential application as an organic synthesis and pharmaceutical intermediate.[4]
Physicochemical Properties of the Parent Compound: 2,5-Dichloropyrimidine
To establish a baseline, we can look at the properties of the parent compound, 2,5-Dichloropyrimidine (CAS: 22536-67-0).
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [5] |
| Molecular Weight | 148.98 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 48-55 °C | [5] |
The addition of a hydroxyl group to this scaffold introduces a polar, hydrogen-bonding moiety, which is expected to significantly alter its solubility profile compared to the parent compound.
Theoretical Principles of Solubility
The fundamental principle of "like dissolves like" governs solubility. The molecular structure of 2,5-Dichloropyrimidin-4-ol contains both polar and non-polar regions, leading to a nuanced solubility behavior.
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Polar Moieties : The hydroxyl (-OH) or keto (C=O) group and the two nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds with protic solvents like water and alcohols.
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Non-polar Moieties : The dichlorinated carbon backbone of the pyrimidine ring contributes to its hydrophobic character, favoring dissolution in non-polar organic solvents.
Therefore, its solubility will be a balance between these competing characteristics. It is expected to have low solubility in water and non-polar solvents but may exhibit moderate to good solubility in polar organic solvents, particularly those that can act as both hydrogen bond donors and acceptors, such as alcohols or DMSO.
Experimental Determination of Equilibrium Solubility
The gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid is the Shake-Flask Method .[7][8] This method ensures that the solution has reached a state of saturation, providing a true measure of the compound's maximum dissolved concentration under specific conditions.
Causality Behind Experimental Choices
The shake-flask method is favored for its accuracy and reproducibility. The core principle is to allow a suspension of the compound to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[9] This contrasts with kinetic solubility methods, which measure the point of precipitation from a supersaturated solution (often from a DMSO stock) and can overestimate true thermodynamic solubility.[1] For foundational drug development and formulation, the thermodynamic value is more robust and relevant.
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing precise analytical quantification. Adherence to these steps is critical for generating reliable and accurate data.[10][11]
Step 1: Material Preparation
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Solute Purity: Obtain 2,5-Dichloropyrimidin-4-ol of the highest possible purity. Characterize the solid-state form (e.g., via X-ray powder diffraction) as different polymorphs can have different solubilities.[9]
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Solvent Purity: Use high-purity solvents (e.g., HPLC grade). The presence of impurities can alter the solvent's polarity and affect the final measurement.[7]
Step 2: Equilibration
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Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.
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Agitate the suspension at a constant, controlled temperature for a sufficient period. A shaking water bath or orbital shaker is typically used.
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Causality: Constant temperature is non-negotiable, as solubility is temperature-dependent.[7] The agitation period must be long enough to ensure equilibrium; for many compounds, 24 to 72 hours is standard. To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
Step 3: Phase Separation
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Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced.[9]
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Centrifuge the vials at high speed to pellet the excess solid.
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Carefully draw off the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
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Causality: Filtration removes any remaining microscopic particles that could otherwise dissolve during the analysis step, leading to an overestimation of solubility.[9] The filtration should be performed quickly to avoid temperature changes that could cause precipitation.
Step 4: Quantification
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Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
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Analyze the concentration of the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Causality: A calibration curve must be generated using standard solutions of the compound at known concentrations. This ensures the quantification is accurate and linear over the expected concentration range.
Step 5: Data Reporting
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Calculate the original concentration in the saturated solution, accounting for any dilutions.
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Report the solubility in standard units, such as mg/mL or molarity (mol/L), and always specify the solvent and the precise temperature at which the measurement was made.
Workflow Visualization
The following diagram illustrates the key stages of the equilibrium solubility determination process.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Key Factors Influencing Solubility
Several physical and chemical factors can significantly impact the measured solubility of 2,5-Dichloropyrimidin-4-ol.
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Temperature : The dissolution of a solid is typically an endothermic process, meaning solubility tends to increase with higher temperatures. It is standard practice in pharmaceutical development to measure solubility at both room temperature (~25 °C) and physiological temperature (37 °C).[7]
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pH (for Aqueous Solubility) : The pKa of the hydroxyl group on the pyrimidine ring will dictate its ionization state in aqueous solutions. At pH values above its pKa, the molecule will be deprotonated to form an anionic species, which is generally much more water-soluble than the neutral form. Conversely, at pH values well below the pKa, the neutral form will dominate, representing the compound's intrinsic aqueous solubility.[7] Therefore, determining solubility across a range of pH values is essential for compounds intended for oral administration.
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Co-solvents : In drug formulation, co-solvents are often used to enhance the solubility of poorly soluble compounds. The solubility of 2,5-Dichloropyrimidin-4-ol should be evaluated in various pharmaceutically acceptable co-solvent systems (e.g., water/ethanol, water/propylene glycol) to guide formulation development.
Conclusion for the Field Professional
References
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Larsson, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 439-442. Available from: [Link]
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ResearchGate. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF. Available from: [Link]
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Murdoch Research Portal. (n.d.). Editorial: Guidelines for the measurement of Solid–Liquid solubility data at atmospheric pressure. Retrieved from [Link]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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ChemBK. (2024). 2,5-dichloropyrimidin-4(3H)-one. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichloropyrimidine. Retrieved from [Link]
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